5-Bromo-6-(dimethoxymethyl)-2-pyridinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-6-(dimethoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-8(13-2)7-5(9)3-4-6(10)11-7/h3-4,8H,1-2H3,(H2,10,11) |
InChI Key |
WLGZKZAMGRVBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=N1)N)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine and Its Precursors
Historical Development of Synthetic Routes to Halogenated Pyridinamines
The synthesis of halogenated pyridinamines has historically presented a significant challenge to organic chemists. The pyridine (B92270) ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) and its derivatives. openstax.orgyoutube.com Early methods for the halogenation of pyridine often required harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids in conjunction with elemental halogens. openstax.orgyoutube.com These forceful conditions frequently led to a lack of selectivity and the formation of complex mixtures of products.
The amino group, being an activating group, facilitates the electrophilic halogenation of the pyridine ring. However, controlling the regioselectivity of the halogenation has been a persistent challenge. The inherent reactivity of the pyridine nitrogen can also lead to undesired side reactions under acidic conditions. Over the past century, significant progress has been made, moving from these early, often low-yielding methods to more sophisticated and selective approaches. The development of milder halogenating agents and a deeper understanding of the electronic and steric effects of substituents on the pyridine ring have been pivotal in this advancement. libretexts.org More contemporary strategies, such as the use of specifically designed phosphine (B1218219) reagents or ring-opening and ring-closing sequences, have further expanded the toolkit for accessing specifically substituted halopyridines. libretexts.org
Targeted Synthesis of the 2-Amino-6-(dimethoxymethyl)pyridine Moiety
The synthesis of the 2-amino-6-(dimethoxymethyl)pyridine moiety, a key precursor to the final target compound, is not a trivial one-step process. A common and logical synthetic route commences with a more readily available starting material, such as 2-amino-6-methylpyridine. The synthesis can be envisioned as a two-step sequence: the oxidation of the methyl group to an aldehyde, followed by the protection of the aldehyde as a dimethoxymethyl acetal (B89532).
Alternatively, one could start from 2-amino-6-pyridinecarboxaldehyde (B1290439). This intermediate provides a more direct pathway to the desired dimethoxymethyl group. The aldehyde functionality can be protected as a dimethyl acetal under acidic conditions using methanol (B129727).
A variety of synthetic methods for 2-aminopyridine (B139424) derivatives have been developed, including multicomponent reactions that can efficiently generate substituted pyridines from simple precursors. chem-station.com For instance, enaminones can react with malononitrile (B47326) and primary amines to afford 2-aminopyridine structures. chem-station.com While not a direct route to the target moiety, these methods highlight the versatility of modern organic synthesis in constructing the core pyridine ring system.
Regioselective Bromination Strategies for the Pyridine Nucleus at the C-5 Position
With the 2-amino-6-(dimethoxymethyl)pyridine core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The directing effects of the substituents already present on the pyridine ring are paramount in achieving the desired isomer.
Electrophilic Bromination Approaches to Pyridine Derivatives
The 2-amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. In the context of the 2-aminopyridine system, this directs incoming electrophiles to the C-3 and C-5 positions. The C-6 substituent, in this case, the dimethoxymethyl group, will also exert an electronic and steric influence on the regiochemical outcome of the bromination.
N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction conditions, including the choice of solvent and temperature, are crucial for controlling the selectivity. For activated pyridines, such as those bearing an amino group, bromination with NBS can often be achieved under mild conditions. organic-chemistry.org The use of polar solvents can influence the reactivity of the brominating agent and the substrate.
The reaction of 2-aminopyridine with bromine can lead to a mixture of mono- and di-brominated products. rsc.org Therefore, to achieve selective monobromination at the C-5 position, careful control of the stoichiometry of the brominating agent and the reaction conditions is essential. In some cases, protection of the amino group, for instance as an acetamide, can be employed to modulate its activating effect and improve the regioselectivity of the bromination. youtube.com Following the bromination, the protecting group can be removed to yield the desired 5-bromo-2-aminopyridine derivative.
| Brominating Agent | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Good for C-5 monobromination of activated pyridines |
| Bromine (Br₂) | Acetic acid or other polar solvents | Can lead to mixtures of isomers and multiple brominations if not carefully controlled |
| Phenyltrimethylammonium (B184261) tribromide | Methylene (B1212753) chloride or chloroform (B151607), 20-50 °C | Reported to give high yields of 2-amino-5-bromopyridine (B118841) with minimal byproducts |
Directed Ortho-Metalation and C-H Activation for Site-Specific Bromination
In addition to classical electrophilic substitution, modern synthetic methods such as directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation offer powerful strategies for the regioselective functionalization of pyridines.
Directed ortho-metalation involves the use of a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile, such as a bromine source. For a 2-aminopyridine, the amino group itself, or more commonly a protected amino group like a pivaloylamide, can act as a directing group, typically directing metalation to the C-3 position. To achieve functionalization at the C-5 position, a different directing group strategy would be required.
Transition metal-catalyzed C-H activation has emerged as a highly valuable tool for the direct functionalization of C-H bonds, offering atom-economical and often highly regioselective transformations. Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the C-H functionalization of pyridines. While many methods focus on C-2 or meta-selective functionalization, the development of catalysts and ligands that can selectively target the C-5 position of a 2,6-disubstituted pyridine is an active area of research. These methods often rely on the use of a directing group to achieve high regioselectivity.
Formation and Stability of the Dimethoxymethyl Acetal Protecting Group
The dimethoxymethyl group serves as a protected form of an aldehyde. Acetal formation is a common strategy in organic synthesis to mask the reactivity of carbonyl groups, particularly aldehydes, which are susceptible to oxidation, reduction, and nucleophilic attack.
Methodologies for Aldehyde Protection as Acetals
The formation of a dimethyl acetal from an aldehyde is typically achieved by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the acetal, it is common to remove the water that is formed as a byproduct, often by azeotropic distillation with a suitable solvent.
Common acid catalysts for acetal formation include:
Brønsted acids: such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).
Lewis acids: such as boron trifluoride etherate (BF₃·OEt₂).
The mechanism of acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a molecule of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a molecule of water to form a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the stable acetal.
The dimethoxymethyl acetal is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability makes it an effective protecting group for aldehydes while other transformations are carried out on the molecule. The deprotection of the acetal to regenerate the aldehyde can be readily achieved by treatment with aqueous acid, which drives the equilibrium back towards the aldehyde and methanol.
| Reagent/Condition | Purpose |
| Methanol (excess) | Reactant and often solvent |
| Acid Catalyst (e.g., HCl, p-TsOH) | To protonate the carbonyl and facilitate the reaction |
| Dehydrating Agent (e.g., Dean-Stark trap) | To remove water and drive the equilibrium towards acetal formation |
| Aqueous Acid | For deprotection to regenerate the aldehyde |
Compatibility of the Acetal with Subsequent Synthetic Transformations
The acetal group is expected to be compatible with a variety of synthetic transformations, particularly those common in pyridine chemistry:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are typically performed under basic conditions, which are well-tolerated by the acetal group. ijarsct.co.inmdpi.com The optimization of such reactions often involves screening bases, solvents, and palladium catalysts to achieve high yields, none of which would typically cleave the acetal. mdpi.comacs.org
Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient, the amino group at C2 is a strong activating group, making direct SNAr at other positions challenging. However, reactions involving the amino group itself, such as acylation or alkylation, can be performed under basic or neutral conditions compatible with the acetal.
Reactions Incompatible with the Acetal: Any synthetic step requiring strong acidic conditions would be incompatible with the dimethoxymethyl group. For instance, nitration of the pyridine ring, which often employs a mixture of nitric and sulfuric acid, would readily hydrolyze the acetal back to the aldehyde. orgsyn.org Therefore, if such transformations are necessary, they must be carried out before the installation of the acetal protecting group. The stability of similar acetal protecting groups has been shown to be highly dependent on pH, with hydrolysis rates increasing significantly in acidic media. beilstein-journals.org
Total Synthesis Approaches to 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine
Convergent and Linear Synthesis Strategies
Linear Synthesis Strategy:
A linear synthesis would involve the sequential modification of a simple pyridine precursor. A logical and efficient route would likely start from the commercially available 2-aminopyridine.
Bromination: The first step would be the regioselective bromination of 2-aminopyridine at the C5 position. The amino group is an activating ortho-, para-director, strongly favoring substitution at the 3 and 5 positions. Through careful control of reaction conditions, 2-amino-5-bromopyridine can be synthesized in good yield. orgsyn.orgresearchgate.net Using reagents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide can offer mild conditions and improved selectivity over elemental bromine, minimizing the formation of di-brominated byproducts. patsnap.comgoogle.com
Introduction of the C6-substituent: The next step would involve introducing a functional group at the C6 position. This is the most challenging transformation, as it requires C-H functionalization adjacent to the ring nitrogen. One potential route is ortho-lithiation of the 2-amino group followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Acetal Formation: The resulting 2-amino-5-bromo-6-formylpyridine would then be converted to the target compound by acid-catalyzed reaction with methanol or trimethyl orthoformate. This reaction protects the aldehyde, which might otherwise be unstable or interfere with subsequent reactions.
Convergent Synthesis Strategy:
A convergent strategy would involve preparing key fragments of the molecule separately before combining them in a final step. This approach is generally less common for a molecule of this complexity but is theoretically possible. For instance, a pre-functionalized pyridine ring containing the C6-(dimethoxymethyl) group and a suitable leaving group at C2 could be synthesized. This fragment would then be coupled with an amino source in a nucleophilic substitution or a palladium-catalyzed amination reaction. The bromine could be introduced either before or after the coupling step. While potentially offering flexibility, this approach would likely require more steps and be less efficient than a linear strategy for this specific target.
Optimization of Reaction Conditions for Yield and Purity
For the initial bromination of 2-aminopyridine, controlling the stoichiometry of the brominating agent and the reaction temperature is critical to prevent the formation of the major impurity, 2-amino-3,5-dibromopyridine. heteroletters.org The choice of solvent can also significantly impact byproduct formation, with acetonitrile sometimes offering better results than other solvents. heteroletters.org
The table below illustrates potential optimization parameters for key reaction types in the synthesis.
Green Chemistry Principles in the Synthesis of this compound
Solvent Selection and Catalysis Optimization for Sustainable Production
The selection of solvents is a cornerstone of green chemistry. Traditional syntheses of pyridine derivatives often use hazardous solvents like chloroform or DMF. ijarsct.co.ingoogle.com A greener approach would prioritize the use of more benign alternatives.
Sustainable Solvents: Research into pyridine synthesis has explored the use of environmentally friendly solvents such as water, ethanol, or novel media like deep eutectic solvents. ijarsct.co.inresearchgate.netbiosynce.com For the bromination step, replacing chlorinated solvents with recyclable alternatives like acetonitrile could reduce environmental impact. heteroletters.org
Catalysis Optimization: Catalytic processes are inherently greener than stoichiometric reactions. In the proposed synthesis, the acetal formation step is acid-catalyzed. Using a solid-supported acid catalyst could simplify purification and allow for catalyst recycling. For any potential cross-coupling reactions, using highly active palladium catalysts at very low loadings (in the ppm range) would minimize metal waste. mdpi.comresearchgate.net Exploring catalysts based on more earth-abundant metals is also a key area of green chemistry research.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govresearchgate.net
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org Maximizing atom economy is a fundamental goal of green chemistry as it directly relates to minimizing waste. primescholars.com
Let's analyze the atom economy of the key steps in the proposed linear synthesis:
Bromination of 2-aminopyridine with Br₂: C₅H₆N₂ + Br₂ → C₅H₅BrN₂ + HBr The reaction produces hydrogen bromide as a byproduct. The percent atom economy is calculated as: % Atom Economy = (M.W. of Product / (M.W. of Reactant 1 + M.W. of Reactant 2)) x 100 % Atom Economy = (173.01 / (94.11 + 159.81)) x 100 = 68.1% If NBS were used instead of Br₂, the atom economy would be significantly lower due to the large succinimide (B58015) byproduct.
Acetal formation from an aldehyde: R-CHO + 2 CH₃OH → R-CH(OCH₃)₂ + H₂O This is an addition/condensation reaction. While it produces water as a byproduct, it is generally considered to have a high atom economy compared to substitution reactions where larger leaving groups are generated.
To minimize waste, strategies can include:
Reagent Choice: Choosing addition reactions over substitution or elimination reactions where possible. rsc.org
Byproduct Valorization: Finding a use for byproducts, such as converting the HBr from the bromination step into a useful bromine salt.
Solvent Recycling: Implementing procedures to recover and reuse solvents, which often constitute the largest mass component of a reaction. heteroletters.org
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.
Reactivity and Mechanistic Studies of 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine
Transformations Involving the C-Br Bond at the C-5 Position
The carbon-bromine bond at the C-5 position of the pyridine (B92270) ring is a key functional group that enables a variety of synthetic transformations. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. jocpr.com
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds, allowing for the rapid assembly of complex molecular architectures from simple precursors. matthey.com For substrates like 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle, making the C-Br bond a reactive site for such transformations.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura reaction is a widely used method for forming biaryl structures by coupling an organoboron species with an organic halide. harvard.eduorganic-chemistry.org In the case of this compound, this reaction would involve its treatment with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base. This method is highly valued for its tolerance of a wide range of functional groups and its typically high yields. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Arylboronic Acid / Ester | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boron reagent |
| Solvent | 1,4-Dioxane / Water or Toluene | Reaction Medium |
| Temperature | 70-100 °C | Provides activation energy |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is an essential method for creating a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne), yielding substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgscirp.org
For this compound, a Sonogashira reaction would enable the introduction of an alkynyl substituent at the C-5 position. Studies on structurally similar 2-amino-3-bromopyridines have demonstrated high yields using catalyst systems composed of Pd(CF₃COO)₂ with triphenylphosphine (B44618) (PPh₃) and CuI in DMF. scirp.org The reaction conditions are generally mild, though heating is often required for aryl bromides compared to the more reactive aryl iodides. wikipedia.org This transformation is highly valuable for synthesizing precursors to various heterocyclic compounds and conjugated systems. soton.ac.ukresearchgate.net
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ | Primary Catalyst |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Base and Solvent |
| Solvent | DMF or THF | Reaction Medium |
| Temperature | Room Temperature to 100 °C | Provides activation energy |
Negishi Coupling with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is known for its high functional group tolerance and the relatively mild conditions required. orgsyn.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂).
Applying this to this compound would allow for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C-5 position. The reactivity of the halide partner generally follows the order I > Br > Cl, making the C-Br bond in the target compound a suitable handle for this transformation. orgsyn.org Common catalysts include those bearing ferrocenylphosphine ligands, such as PdCl₂(dppf). matthey.com
Table 3: Representative Conditions for Negishi Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Organometallic Reagent | Organozinc Halide (R-ZnX) | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |
| Solvent | THF or Diethyl Ether | Anhydrous Reaction Medium |
| Temperature | Room Temperature to 65 °C | Provides activation energy |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The process involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product. wikipedia.org
For this compound, this reaction would theoretically allow for the substitution of the bromine atom with a primary or secondary amine, creating a diaminopyridine derivative. The success of the Buchwald-Hartwig amination often depends on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Amine | Primary or Secondary Amine | Nucleophile |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Source |
| Ligand | XPhos, SPhos, or BINAP | Stabilizes catalyst, promotes reaction |
| Base | NaOtBu or Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene or Dioxane | Anhydrous Reaction Medium |
| Temperature | 80-110 °C | Provides activation energy |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be favorable, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov
In pyridine, the ring nitrogen itself acts as an electron-withdrawing group, activating the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack. youtube.comyoutube.com The negative charge of the Meisenheimer intermediate formed upon attack at these positions can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.com
However, the C-5 position, where the bromine atom resides in this compound, is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the nitrogen atom. Furthermore, the 2-amino group is an electron-donating group, which further deactivates the pyridine ring towards nucleophilic attack. Consequently, direct displacement of the C-5 bromine via a classical SNAr mechanism is expected to be significantly less favorable and require much harsher conditions compared to palladium-catalyzed cross-coupling reactions. nih.gov
Metal-Halogen Exchange Reactions for Further Functionalization
The bromine atom at the C5 position of the pyridine ring is a key site for synthetic modification via metal-halogen exchange. This fundamental reaction in organometallic chemistry involves the replacement of the halogen with a metal, typically lithium, to generate a potent organometallic nucleophile. wikipedia.org This transformation is generally accomplished by treating the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The rate of exchange typically follows the trend I > Br > Cl, making the bromo-substituted pyridine a suitable substrate for this reaction. wikipedia.org The resulting 5-lithio-6-(dimethoxymethyl)-2-pyridinamine intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C5 position. This method is crucial for elaborating the molecular framework. For instance, similar transformations on other bromoheterocycles have been shown to proceed efficiently. mdpi.comarkat-usa.orgnih.gov A protocol using a combination of i-PrMgCl and n-BuLi has been developed for bromoheterocycles bearing substituents with acidic protons, which could be relevant given the presence of the amino group. mdpi.comnih.gov
The newly formed organolithium species can be quenched with various electrophiles to achieve diverse functionalization, as detailed in the table below.
| Electrophile | Reagent Example | Resulting Functional Group at C5 | Product Class |
|---|---|---|---|
| Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl | Alcohol |
| Carbon Dioxide | CO2 (gas or solid) | Carboxylic Acid | Carboxylic Acid |
| Alkyl Halide | Methyl Iodide | Alkyl | Alkylated Pyridine |
| Amide | Dimethylformamide (DMF) | Formyl (Aldehyde) | Aldehyde |
| Borate Ester | Trimethyl borate | Boronic Acid | Boronic Acid |
Reactivity of the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl group at the C6 position is a common protecting group for an aldehyde. Acetals are generally stable under neutral and basic conditions but can be readily hydrolyzed to the parent carbonyl compound under acidic conditions. This differential stability allows for the selective manipulation of other parts of the molecule, such as the bromo group, while the aldehyde functionality remains masked.
The conversion of the dimethoxymethyl acetal to the corresponding aldehyde, 6-formyl-5-bromo-2-pyridinamine, is a critical step for subsequent transformations. This deprotection is typically achieved through acid-catalyzed hydrolysis. A variety of acidic conditions can be employed, ranging from aqueous mineral acids (e.g., HCl) to organic acids (e.g., acetic acid) or Lewis acids in the presence of water. organic-chemistry.org
Care must be taken to select conditions that are mild enough to avoid unwanted side reactions, such as polymerization or reactions involving the amino group. Lewis acid catalysts, like indium(III) trifluoromethanesulfonate, have proven effective for deprotecting acetals under neutral and mild conditions, which could be advantageous for a sensitive substrate like this. organic-chemistry.org The choice of solvent and temperature is also crucial for controlling the reaction rate and selectivity.
| Reagent/Condition | Solvent | Typical Temperature | Notes |
|---|---|---|---|
| Aqueous HCl | THF / Water | Room Temperature | Standard, effective method. |
| Acetic Acid / Water | Water | Reflux | Milder acidic conditions. |
| p-Toluenesulfonic acid | Acetone / Water | Room Temperature | Catalytic amount of a solid acid. |
| Indium(III) Triflate | Acetone / Water | Room Temperature | Mild Lewis acid catalysis. organic-chemistry.org |
Once deprotected, the aldehyde functionality of 6-formyl-5-bromo-2-pyridinamine becomes available for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.
The generated aldehyde can undergo condensation reactions with compounds containing an active methylene (B1212753) group, such as in the Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org It is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgnih.gov The reaction provides a powerful method for C-C bond formation and the synthesis of conjugated systems.
| Active Methylene Compound | Base Catalyst | Product Type |
|---|---|---|
| Malononitrile (B47326) | Piperidine | Dicyanovinyl Pyridine |
| Diethyl Malonate | Pyridine | α,β-Unsaturated Ester |
| Cyanoacetic Acid | Pyridine | α-Cyano-Cinnamic Acid Derivative (Doebner modification) wikipedia.org |
| Nitromethane | Ammonium Acetate | β-Nitrostyrene Derivative |
Olefination reactions provide a general and powerful route to convert the aldehyde into an alkene. The Wittig reaction, for example, involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base). organic-chemistry.org This reaction is highly versatile, allowing for the formation of a wide variety of substituted alkenes. The stereochemical outcome (E/Z isomerism) of the Wittig reaction is influenced by the nature of the substituents on the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion, is a common alternative that often favors the formation of (E)-alkenes and simplifies product purification.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Wittig (non-stabilized ylide) | (Methyl)triphenylphosphonium bromide / n-BuLi | Terminal Alkene |
| Wittig (stabilized ylide) | (Carbethoxymethyl)triphenylphosphonium bromide / NaH | α,β-Unsaturated Ester |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | α,β-Unsaturated Ester ((E)-isomer favored) |
Reductive amination is a cornerstone transformation for forming C-N bonds and synthesizing secondary and tertiary amines. nih.gov The process involves two steps: the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. The reaction can be performed in one pot by mixing the aldehyde, amine, and a reducing agent that is selective for the iminium ion over the aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. sciencemadness.org This method offers a direct and efficient route to a diverse range of substituted aminomethylpyridines.
| Amine | Reducing Agent | Product |
|---|---|---|
| Aniline (Primary) | Sodium Triacetoxyborohydride | Secondary Amine |
| Benzylamine (Primary) | Sodium Cyanoborohydride | Secondary Amine |
| Morpholine (Secondary) | H2, Pd/C | Tertiary Amine |
| Ammonia | H2, Raney Ni | Primary Amine (Aminomethyl) |
Subsequent Transformations of the Generated Aldehyde Moiety
Reactivity of the 2-Aminopyridine (B139424) Functionality
The 2-aminopyridine core of the molecule is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the exocyclic amino group and the ring nitrogen atom, which can lead to a range of derivatizations and the construction of more complex molecular architectures.
The exocyclic amino group of 2-aminopyridines readily undergoes reactions with electrophilic reagents. While specific studies on this compound are not extensively documented, the reactivity of the 2-aminopyridine scaffold suggests that it would be amenable to standard N-functionalization reactions.
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides is expected to proceed smoothly to furnish the corresponding N-acyl-2-aminopyridine derivatives. These reactions typically occur at the exocyclic amino group due to its higher nucleophilicity compared to the endocyclic ring nitrogen. The lone pair of electrons on the amino nitrogen is more available for nucleophilic attack.
Alkylation: Alkylation of 2-aminopyridines can be more complex, as reactions with alkyl halides can potentially occur at either the exocyclic amino group or the endocyclic ring nitrogen. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. Under certain conditions, monoalkylation of the primary amine can be achieved.
Sulfonylation: The reaction with sulfonyl chlorides provides the corresponding sulfonamides. This transformation is a common method for the protection of the amino group or for the introduction of a sulfonyl moiety to modulate the biological properties of the molecule.
Table 1: Representative Reagents for the Functionalization of the 2-Amino Group
| Reaction Type | Reagent Class | Specific Examples |
| Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640) |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |
| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride |
The 2-aminopyridine moiety is a key building block in the synthesis of various fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This is due to its nature as a binucleophile, containing both an exocyclic primary amine and an endocyclic ring nitrogen.
The general mechanism for the formation of the imidazo[1,2-a]pyridine (B132010) ring system involves an initial reaction of the 2-aminopyridine with a suitable bifunctional electrophile, such as an α-haloketone. The reaction typically proceeds via an initial nucleophilic attack of the more nucleophilic ring nitrogen on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to yield the aromatic fused heterocycle. The reaction proceeds through the initial formation of a Michael adduct, followed by an intramolecular cyclization. rsc.org
Other substrates, such as ketones, aldehydes, acids, and multifunctional esters, can also be employed to construct five- and six-membered azaheterocycles fused to the pyridine ring. researchgate.net For instance, the reaction with nitroolefins can lead to 3-unsubstituted imidazo[1,2-a]pyridines through a Michael addition followed by cyclization and elimination. rsc.org These cyclization reactions are of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active compounds.
2-Aminopyridine and its derivatives can exist in two tautomeric forms: the amino form and the imino form. For neutral 2-aminopyridines, the equilibrium lies predominantly towards the more stable amino tautomer. researchgate.net However, the less stable imino tautomer can be accessed, for example, through photoexcitation. researchgate.net
The tautomeric equilibrium can significantly influence the reactivity of the molecule. The amino tautomer behaves as a typical aromatic amine, with the nucleophilicity centered on the exocyclic nitrogen. In contrast, the imino tautomer possesses a different distribution of electron density and can exhibit altered reactivity patterns. Although the imino form is generally less stable, its transient formation can be important in certain reaction pathways. Computational studies on related 2-aminopyridines have shown that the energy barrier for the proton transfer from the amino to the imino form can be substantial. nih.gov For N-acylated 2-aminopyridines, NMR studies have confirmed that they exist predominantly in the amide tautomeric form.
Advanced Mechanistic Investigations
Detailed mechanistic studies, including kinetic and thermodynamic analyses, are crucial for a comprehensive understanding of the reactivity of this compound and for the optimization of synthetic routes involving this compound.
For instance, thermodynamic properties such as the enthalpy of formation and heat capacity have been determined for the parent 2-aminopyridine. researchgate.net Such data are fundamental for calculating the energetics of reactions.
Kinetic studies on reactions of substituted pyridines, such as nucleophilic aromatic substitution, provide insights into reaction rates and the factors that influence them. The electronic effects of substituents on the pyridine ring play a critical role in determining the reaction kinetics. The electron-withdrawing nature of the bromine atom at the 5-position and the electronic influence of the dimethoxymethyl group at the 6-position in the target molecule would be expected to modulate the rates of its reactions compared to unsubstituted 2-aminopyridine.
Table 2: Illustrative Thermodynamic Data for 2-Aminopyridine
| Thermodynamic Parameter | Value | Conditions |
| Molar Enthalpy of Combustion | -2864.4 ± 0.5 kJ·mol⁻¹ | Static-bomb calorimetry |
| Standard Molar Enthalpy of Formation | 39.4 ± 0.8 kJ·mol⁻¹ | Calculated from combustion data |
| Molar Enthalpy of Solution (infinite dilution) | 14.97 kJ·mol⁻¹ | Aqueous solution, 298.15 K |
Note: This data is for the parent compound 2-aminopyridine and serves as an example of the types of thermodynamic parameters determined in such studies. researchgate.net
The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. In the context of the reactions of this compound, particularly in the formation of fused heterocycles, several intermediates can be postulated.
Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine
Synthesis of Novel Pyridine (B92270) Scaffolds via Diversification at C-5
The bromine atom at the C-5 position of the pyridine ring is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing novel biaryl and heteroaryl scaffolds.
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govresearchgate.netnih.gov This reaction allows for the coupling of the 5-bromopyridine core with a wide array of aryl- and heteroarylboronic acids or esters, leading to the synthesis of 5-aryl- and 5-heteroaryl-2-aminopyridine derivatives. The versatility of the Suzuki coupling is demonstrated by its tolerance to a broad range of functional groups on the boronic acid partner, enabling the introduction of diverse substituents to modulate the electronic and steric properties of the final compounds. nih.govrsc.org A general scheme for this transformation is depicted below:
Scheme 1: Suzuki-Miyaura cross-coupling at the C-5 position.
| Entry | R-B(OH)₂ | Product |
| 1 | Phenylboronic acid | 5-Phenyl-6-(dimethoxymethyl)-2-pyridinamine |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-(dimethoxymethyl)-2-pyridinamine |
| 3 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-6-(dimethoxymethyl)-2-pyridinamine |
| 4 | 2-Pyrimidinylboronic acid | 5-(Pyrimidin-2-yl)-6-(dimethoxymethyl)-2-pyridinamine |
Similarly, other cross-coupling reactions such as the Stille coupling (using organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to further expand the diversity of substituents at the C-5 position.
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a highly effective method. wikipedia.orgresearchgate.net This reaction facilitates the coupling of the C-5 position with a variety of primary and secondary amines, anilines, and N-heterocycles to generate 5-amino-substituted pyridine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, with sterically hindered biaryl phosphine ligands often providing superior results. nih.govnih.govresearchgate.net
Scheme 2: Buchwald-Hartwig amination at the C-5 position.
| Entry | R¹R²NH | Product |
| 1 | Morpholine | 5-(Morpholin-4-yl)-6-(dimethoxymethyl)-2-pyridinamine |
| 2 | Aniline | 5-(Phenylamino)-6-(dimethoxymethyl)-2-pyridinamine |
| 3 | Pyrrolidine | 5-(Pyrrolidin-1-yl)-6-(dimethoxymethyl)-2-pyridinamine |
Functionalization of the Dimethoxymethyl Side Chain for Structural Elaboration
The dimethoxymethyl group at the C-6 position is a protected aldehyde, which can be readily unmasked under acidic conditions to reveal the corresponding formyl group. google.comgoogle.com This transformation provides a key intermediate, 5-bromo-2-amino-6-formylpyridine, which is amenable to a wide range of subsequent chemical modifications.
Scheme 3: Hydrolysis of the dimethoxymethyl group.
The resulting aldehyde can serve as a versatile synthetic handle for various transformations:
Reductive Amination: Reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse array of secondary and tertiary amines at the C-6 methylene (B1212753) position.
Wittig Reaction: The aldehyde can be converted into various alkenes by reaction with phosphorus ylides. This allows for the introduction of vinyl, styryl, and other unsaturated moieties.
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde generates secondary alcohols, which can be further oxidized or used in other transformations.
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates and nitriles, to form a variety of functionalized alkenes.
These transformations allow for significant structural elaboration of the side chain, providing access to a wide range of analogues with varying lengths, polarities, and functionalities.
Modifications of the 2-Aminopyridine (B139424) Moiety to Access Diverse Nitrogen Heterocycles
The 2-aminopyridine moiety is a valuable precursor for the synthesis of a variety of fused nitrogen heterocycles. researchgate.net The endocyclic nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct new ring systems.
For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. Similarly, condensation with β-dicarbonyl compounds or their equivalents can yield pyrimido[1,2-a]pyridines. nih.gov The synthesis of various fused heterocycles is often a key strategy in drug discovery to explore novel chemical space and to rigidify the molecular framework. ias.ac.in
Scheme 4: Synthesis of fused heterocycles from the 2-aminopyridine moiety.
| Reagent | Fused Heterocycle |
| α-Bromoketone (R¹COCH₂Br) | Imidazo[1,2-a]pyridine (B132010) |
| 1,3-Diketone (R¹COCH₂COR²) | Pyrimido[1,2-a]pyridine |
| Diethyl malonate | Pyrimido[1,2-a]pyridin-4-one |
Furthermore, the 2-amino group can be acylated, sulfonylated, or alkylated to introduce a variety of substituents, thereby modulating its electronic properties and hydrogen bonding capacity. Diazotization of the amino group, followed by a Sandmeyer-type reaction, can be used to introduce other functionalities such as halogens, cyano, or hydroxyl groups at the C-2 position. heteroletters.org
Introduction of Stereocenters and Stereoselective Transformations
The introduction of stereocenters into drug candidates is a critical aspect of modern medicinal chemistry, as it can significantly impact pharmacological activity and pharmacokinetic properties. While 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine is achiral, it can be derivatized to introduce chirality in a controlled manner.
One strategy involves the conversion of the dimethoxymethyl group to the corresponding aldehyde, as described in section 4.2. This aldehyde can then be subjected to stereoselective nucleophilic additions. For example, the use of a chiral catalyst in conjunction with an organometallic reagent (e.g., a Grignard reagent or a dialkylzinc) can lead to the formation of enantioenriched secondary alcohols.
Alternatively, the 2-amino group can be derivatized with a chiral auxiliary. This auxiliary can direct subsequent reactions at a nearby position, such as the C-6 side chain, in a diastereoselective manner. After the desired transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
The synthesis of chiral building blocks and their incorporation into the pyridine scaffold represents an advanced strategy for the generation of structurally complex and stereochemically defined analogues.
Parallel Synthesis and Library Generation for Chemical Space Exploration
The derivatization strategies outlined above are highly amenable to parallel synthesis and the generation of compound libraries for high-throughput screening. The modular nature of the synthetic routes allows for the systematic variation of different parts of the molecule in a combinatorial fashion.
For example, a library of analogues can be generated by first performing a series of Suzuki-Miyaura couplings at the C-5 position with a diverse set of boronic acids. mdpi.com Each of these products can then be subjected to hydrolysis of the dimethoxymethyl group, followed by a parallel set of reductive amination reactions with a library of amines. This approach allows for the rapid generation of a large number of distinct compounds from a common intermediate.
The use of automated synthesis platforms and purification techniques can further streamline the library generation process, enabling the efficient exploration of the chemical space around the this compound scaffold. researchgate.net This systematic approach is invaluable for the identification of new lead compounds in drug discovery programs. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each nucleus, scalar couplings through bonds, and spatial proximities.
For 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the amine protons, the acetal (B89532) proton, and the methoxy (B1213986) protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the five carbons of the pyridine ring, the acetal carbon, and the methoxy carbons. The chemical shifts are influenced by the electronic effects of the bromo, amino, and dimethoxymethyl substituents.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling |
|---|---|---|---|---|
| H3 | ¹H | ~6.5-6.8 | d | ³J(H3-H4) |
| H4 | ¹H | ~7.4-7.7 | d | ³J(H4-H3) |
| NH₂ | ¹H | ~5.0-5.5 | s (broad) | - |
| CH(OCH₃)₂ | ¹H | ~5.4-5.6 | s | - |
| (OCH₃)₂ | ¹H | ~3.3-3.5 | s | - |
| C2 | ¹³C | ~158-162 | - | - |
| C3 | ¹³C | ~108-112 | - | - |
| C4 | ¹³C | ~140-144 | - | - |
| C5 | ¹³C | ~105-109 | - | - |
| C6 | ¹³C | ~155-159 | - | - |
| CH(OCH₃)₂ | ¹³C | ~100-104 | - | - |
| OCH₃ | ¹³C | ~53-56 | - | - |
While 1D NMR provides initial data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. For this compound, a key cross-peak would be observed between the H3 and H4 protons of the pyridine ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the H3 signal to the C3 signal and the methoxy proton signal to the methoxy carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is vital for connecting different fragments of the molecule. Key expected correlations would include the acetal proton (on CH(OCH₃)₂) to the C6 of the pyridine ring, and the methoxy protons to the acetal carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing critical information about the molecule's 3D conformation in solution. researchgate.net A strong NOESY correlation would be expected between the acetal proton and the H3 proton of the pyridine ring, as well as between the acetal proton and the methoxy protons.
Interactive Table 2: Key Expected 2D-NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H3 ↔ H4 | Confirms ortho-relationship of pyridine protons. |
| HSQC | H3 ↔ C3; H4 ↔ C4; CH ↔ C(acetal); OCH₃ ↔ C(methoxy) | Assigns protons to their directly bonded carbons. |
| HMBC | CH(acetal) ↔ C6; CH(acetal) ↔ C(methoxy) | Connects dimethoxymethyl group to the pyridine ring. |
| HMBC | H4 ↔ C6; H4 ↔ C2; H3 ↔ C5 | Confirms carbon framework of the pyridine ring. |
| NOESY | CH(acetal) ↔ H3 | Confirms spatial proximity and orientation of the dimethoxymethyl group relative to the ring. |
| NOESY | NH₂ ↔ H3 | Confirms spatial proximity of the amino group. |
The substituents on the pyridine ring, particularly the dimethoxymethyl group at the C6 position, may exhibit restricted rotation around the C6-C(acetal) single bond. At low temperatures, this rotation could become slow enough on the NMR timescale to result in the observation of distinct signals for the two methoxy groups, which might appear equivalent at room temperature. Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, can be used to determine the activation energy (ΔG‡) for this rotational barrier. core.ac.uk This provides valuable insight into the conformational dynamics of the molecule in solution. Similarly, proton exchange rates of the amino group could also be investigated using this technique.
In the event that this compound can crystallize in multiple polymorphic forms, solid-state NMR (ssNMR) would be a powerful, non-destructive technique for their characterization. nih.gov Unlike in solution, molecules in a crystal are in a fixed arrangement. If a unit cell contains crystallographically inequivalent molecules, ssNMR spectra (e.g., ¹³C or ¹⁵N Cross-Polarization Magic Angle Spinning, CP-MAS) will show separate sets of resonances for each molecule. Furthermore, ssNMR is highly sensitive to the local environment. Because bromine has NMR-active quadrupolar nuclei (⁷⁹Br and ⁸¹Br), solid-state bromine NMR could provide direct information about the electronic environment and intermolecular interactions involving the halogen atom. huji.ac.ilpascal-man.com
Single-Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. rsc.org This technique would confirm the connectivity established by NMR and provide an absolute determination of the molecular structure.
The crystal packing of this compound would be governed by a network of intermolecular interactions. ias.ac.in
Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen atom is a strong acceptor. It is highly probable that strong N-H···N hydrogen bonds would form, linking molecules into dimers, chains, or more complex supramolecular architectures. Weaker C-H···O interactions involving the methoxy groups may also play a role in stabilizing the crystal lattice. mdpi.com
Halogen Bonding: The bromine atom at the C5 position possesses an electropositive region on its outer surface (the σ-hole), allowing it to act as a halogen bond donor. This bromine could form attractive interactions with electron-rich atoms on neighboring molecules, such as the pyridine nitrogen or the oxygen atoms of the dimethoxymethyl group. researchgate.netresearchgate.net Type I Br···Br interactions, where the intermolecular distance is less than the sum of the van der Waals radii, might also be observed. mdpi.com
Interactive Table 3: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.8 - 3.2 | Primary structure-directing interaction. |
| Hydrogen Bond | C-H (ring/alkyl) | O (methoxy) | 3.0 - 3.5 | Stabilizes crystal packing. |
| Halogen Bond | C-Br | N (pyridine) | 3.0 - 3.4 | Contributes to supramolecular assembly. |
| Halogen-Halogen | C-Br | Br-C | < 3.70 | Can influence crystal packing motifs. mdpi.com |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Potential interaction between offset rings. |
X-ray diffraction would reveal the preferred conformation of the molecule in the crystalline state. Key parameters include the torsion angles defining the orientation of the dimethoxymethyl group relative to the plane of the pyridine ring. Analysis would likely show that the pyridine ring itself is largely planar, with minor deviations. nih.gov The conformation of the dimethoxymethyl group would be optimized to minimize steric hindrance and maximize favorable crystal packing interactions. Comparing this solid-state conformation with the solution-state information from NOESY experiments can reveal whether the molecule maintains a rigid structure or exhibits conformational flexibility in different phases.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing its exact mass with high accuracy (typically within 5 ppm). For this compound, HRMS would be expected to confirm the molecular formula, C8H11BrN2O2. The presence of bromine is particularly notable, as its two major isotopes, 79Br and 81Br, have nearly equal natural abundance, resulting in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having a roughly 1:1 intensity ratio.
Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument allow for the detailed elucidation of fragmentation pathways. By subjecting the protonated molecule [M+H]+ to collision-induced dissociation (CID), characteristic fragment ions are produced, offering insights into the molecule's structure. The fragmentation of pyridinamine and pyrimidine (B1678525) derivatives often involves cleavages at the weaker bonds and rearrangements. mdpi.comnih.govsphinxsai.com
For this compound, the fragmentation is likely to be initiated at the dimethoxymethyl group, which is a prime site for cleavage. Common fragmentation pathways would include the sequential loss of methanol (B129727) (CH3OH) molecules or a methoxy radical (•OCH3). Cleavage of the C-C bond between the pyridine ring and the dimethoxymethyl group is also a probable event. The stability of the pyridine ring means that it often remains intact during initial fragmentation steps. mdpi.com
Table 1: Predicted HRMS Fragmentation Data for [C8H11BrN2O2+H]+
| m/z (Calculated) | Ion Formula | Description of Loss from [M+H]+ |
| 245.0031 / 247.0011 | [C8H12BrN2O2]+ | Protonated molecular ion |
| 213.0136 / 215.0116 | [C7H9BrN2O]+ | Loss of methanol (CH3OH) |
| 181.0242 / 183.0222 | [C6H6BrN2]+ | Loss of two methanol molecules (2 x CH3OH) |
| 198.9925 / 200.9905 | [C6H6BrN2]+ | Loss of the dimethoxymethyl radical (•CH(OCH3)2) |
| 168.0391 / 170.0371 | [C5H5BrN]+ | Cleavage leading to a bromopyridine fragment |
Note: The table presents hypothetical data based on common fragmentation patterns for similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its constituent parts: the substituted pyridine ring, the primary amine group, and the dimethoxymethyl (acetal) group. cdnsciencepub.comacs.orgnih.gov
The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm-1. The C-N stretching vibrations of the aminopyridine would also be observable. The dimethoxymethyl group would produce strong C-O stretching bands, typically in the 1000-1200 cm-1 region, which are characteristic of acetals. The C-H stretching vibrations of the methyl groups will appear around 2830-2970 cm-1.
The pyridine ring itself has a set of characteristic ring stretching vibrations (C=C and C=N) that typically appear in the 1400-1600 cm-1 region. cdnsciencepub.comresearchgate.net The substitution pattern on the ring will influence the exact position and intensity of these bands. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm-1 range. A study on the related compound, 2-acetylamino-5-bromo-6-methylpyridine, provides a useful comparison for the assignment of vibrational modes involving a substituted bromopyridine core. nih.govresearchgate.net
Raman spectroscopy would complement the IR data. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Br stretch are typically strong, providing confirmatory evidence for the structure.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| C-H Stretch (Methyl) | 2830 - 2970 | IR, Raman |
| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| N-H Bend (Amine) | 1590 - 1650 | IR |
| C-O Stretch (Acetal) | 1000 - 1200 | IR |
| C-Br Stretch | 500 - 650 | IR, Raman |
This table is a generalized representation. The exact frequencies depend on the molecular environment and physical state.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)
The parent compound, this compound, is achiral and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, this section becomes highly relevant if chiral derivatives are synthesized. Chirality could be introduced, for example, by replacing one of the methoxy groups of the acetal with a different alkoxy group derived from a chiral alcohol, or by performing a resolution of a racemic derivative.
Should a chiral derivative be prepared, CD and ORD spectroscopy would be powerful tools for its stereochemical analysis. rsc.org These techniques measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light. The resulting spectra, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.
For a chiral derivative of this compound, the electronic transitions of the bromopyridinamine chromophore would become chiroptically active. rsc.org The near-ultraviolet region would likely show CD signals corresponding to the π→π* transitions of the pyridine ring. The sign and magnitude of these Cotton effects could potentially be correlated with the absolute configuration of the stereocenter, often with the aid of computational chemistry to predict the theoretical CD spectrum for a given enantiomer. nih.gov The study of lanthanide complexes with chiral amide derivatives demonstrates how chiroptical methods can probe the structure of complex molecules. nih.govresearchgate.net
In the absence of an inherent chiral center, it is also conceivable that the compound could be studied in a chiral environment, such as complexed to a chiral host molecule, which could induce a CD signal. This would provide information about the binding interactions and the preferred conformation of the guest molecule within the chiral host.
Computational and Theoretical Investigations of 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which dictate its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgamrita.edu
For this compound, the following characteristics would be expected:
Electron Density Distribution: The electron-donating amino (-NH2) group at the C2 position and the electron-withdrawing bromo (-Br) group at the C5 position would significantly influence the electron density of the pyridine (B92270) ring. The amino group would increase electron density, particularly at the ortho and para positions, while the bromine atom would withdraw electron density. The dimethoxymethyl group at C6, being ortho to the ring nitrogen, would also exert steric and electronic effects. DFT calculations would precisely map these regions of high and low electron density.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net In this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group. The LUMO would likely be distributed over the pyridine ring, influenced by the electronegative bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT studies on similar substituted pyridines have successfully correlated these orbital energies with molecular reactivity. researchgate.netresearcher.life
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wave function of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netmdpi.com
An NBO analysis of this compound would provide insights into:
Hybridization and Bonding: It would detail the hybridization of each atom and the nature of the sigma (σ) and pi (π) bonds within the pyridine ring and the substituent groups.
Charge Distribution: NBO analysis provides a more detailed charge distribution than simpler methods, offering a picture of how electrons are shared between atoms in bonds. researchgate.net
Conformational Analysis and Energy Landscapes of the Compound
The dimethoxymethyl group at the C6 position is flexible, with rotation possible around the C6-C(dimethoxymethyl) and C-O bonds. This flexibility means the compound can exist in various spatial arrangements, or conformations, each with a different potential energy.
A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
For this compound, key factors influencing the conformational preference would include:
Steric Hindrance: The proximity of the bulky dimethoxymethyl group to the pyridine ring nitrogen and the C5-bromo substituent would create steric strain, disfavoring certain conformations. nih.govacs.orgresearchgate.net
Intramolecular Interactions: Weak non-covalent interactions, such as hydrogen bonding between a methoxy (B1213986) oxygen and a hydrogen on the amino group, could stabilize specific conformations.
Computational studies on other ortho-substituted pyridines have shown how steric and electronic factors dictate the preferred orientation of substituents relative to the ring. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy. nih.govbas.bgresearchgate.net The predicted spectrum is generated by calculating the magnetic shielding around each nucleus. For this compound, the predicted shifts would be influenced by the electronic environment of each proton and carbon atom, as determined by the electron-donating and -withdrawing substituents. Comparing calculated shifts to experimental data can confirm the molecular structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. cdnsciencepub.comcore.ac.ukcdnsciencepub.com Each calculated frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds. elixirpublishers.com By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, providing a detailed picture of the molecule's dynamics. Such calculations have been successfully applied to other bromo-aminopyridine derivatives. nih.govaip.orgresearchgate.net
Illustrative Table of Predicted Spectroscopic Data Types
| Spectroscopic Technique | Predicted Parameter | Influencing Factors |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Electron density around protons, magnetic anisotropy of the ring |
| 13C NMR | Chemical Shift (ppm) | Hybridization, electronegativity of attached atoms, resonance effects |
Molecular Dynamics Simulations for Solution-Phase Behavior (if relevant to reactivity)
While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent, which is more representative of real-world reaction conditions. nih.gov MD simulations track the movements of the molecule and surrounding solvent molecules over time, providing insights into:
Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.
Dynamic Behavior: The flexibility of the molecule in solution, including the rotation of the dimethoxymethyl group and any conformational changes.
For a reaction involving this compound, MD simulations could help to understand how the solvent influences the approach of a reactant and the stability of any intermediates or transition states.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. nih.govnih.govresearchgate.net This involves:
Mapping the Reaction Pathway: Identifying the lowest energy path from reactants to products.
Identifying Intermediates: Locating any stable molecules that are formed and consumed during the reaction.
Transition State Analysis: Calculating the structure and energy of the transition state—the highest energy point on the reaction pathway. The energy of the transition state (the activation energy) determines the rate of the reaction.
For this compound, a common reaction would involve nucleophilic substitution or reactions involving the amino group. DFT calculations could be used to compare different possible reaction pathways and determine the most likely mechanism. For example, in a reaction with an electrophile, calculations could determine whether the attack is more likely to occur at the amino nitrogen or the pyridine ring nitrogen, and what the energy barrier for each pathway would be.
Energetics and Kinetics of Proposed Pathways
Currently, there is no published data detailing the energetics and kinetics of proposed reaction pathways involving this compound. Such studies would typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction mechanisms at an atomic level.
A computational investigation would theoretically provide valuable insights into:
Transition State Energies: The energy barriers for various potential reaction steps.
Rate Constants: Predictions of how fast a reaction would proceed under given conditions.
Without experimental or theoretical studies, information regarding the activation energies and thermodynamic stability of intermediates and products in reactions involving this compound remains unquantified in the scientific literature.
Regioselectivity and Stereoselectivity Predictions
There are no specific computational studies in the available literature that predict the regioselectivity or stereoselectivity of reactions involving this compound.
Theoretical predictions in these areas are crucial for understanding and optimizing synthetic outcomes. Computational models could be employed to:
Predict Regioselectivity: In reactions where multiple sites on the pyridine ring or its substituents could react, computational analysis of frontier molecular orbitals (HOMO/LUMO) and atomic charges could help predict the most likely site of attack. For example, in substitutions or cross-coupling reactions, these calculations could determine which position is electronically favored.
Analyze Stereoselectivity: If the compound were to be involved in reactions creating chiral centers, computational modeling could predict the most stable diastereomeric transition states, thereby explaining or predicting the stereochemical outcome.
The table below illustrates the type of data that would be generated from such computational studies, which is currently unavailable for this specific compound.
Hypothetical Data Table from a DFT Study on a Reaction Pathway (Note: The following data is illustrative and not based on actual published research for the specified compound.)
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Method/Basis Set |
|---|---|---|---|
| Step 1: Oxidative Addition | Activation Energy (ΔG‡) | Not Available | e.g., B3LYP/6-311+G(d,p) |
| Reaction Energy (ΔG) | Not Available | ||
| Step 2: Reductive Elimination | Activation Energy (ΔG‡) | Not Available | |
| Reaction Energy (ΔG) | Not Available |
Applications of 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine As a Strategic Intermediate in the Synthesis of Complex Organic Molecules
Utility in Heterocyclic Chemistry for the Construction of Fused Pyridine (B92270) Systems
The juxtaposition of the 2-amino group and the latent 6-formyl group in 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine makes it an ideal precursor for the synthesis of fused bicyclic heteroaromatic systems, particularly those containing the pyrido[2,3-d]pyrimidine (B1209978) core. This structural motif is present in numerous biologically active compounds.
The synthetic utility begins with the acid-catalyzed hydrolysis of the dimethoxymethyl acetal (B89532), which efficiently unmasks the formyl (aldehyde) group to yield 2-amino-5-bromo-6-pyridinecarboxaldehyde. This intermediate possesses the requisite 1,2-amino-carbonyl arrangement for cyclocondensation reactions. By reacting this intermediate with compounds containing an active methylene (B1212753) group, a variety of fused systems can be constructed. For example, condensation with reagents like urea, thiourea, or guanidine (B92328) can lead to the formation of pyrido[2,3-d]pyrimidin-4(3H)-ones or their corresponding amino/thioxo analogues. nih.govnih.gov
Detailed research on analogous 2-aminopyridine (B139424) derivatives has demonstrated that reactions with malononitrile (B47326), ethyl cyanoacetate, or acetic anhydride (B1165640) can lead to the formation of diverse pyrido[2,3-d]pyrimidine systems. nih.govnih.govresearchgate.net The reaction typically proceeds via an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization involving the amino group, and subsequent aromatization. The bromine atom at the 5-position remains intact during these transformations, serving as a synthetic handle for further diversification of the fused heterocyclic product.
| Reactant for Cyclocondensation | Resulting Fused Heterocyclic Core |
| Urea / Thiourea | Pyrido[2,3-d]pyrimidin-4(3H)-one / -thione |
| Malononitrile | 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile |
| Ethyl Cyanoacetate | 7-Amino-pyrido[2,3-d]pyrimidin-6-carboxylate |
| Acetic Anhydride | 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov |
Role in the Modular Synthesis of Advanced Chemical Building Blocks
The concept of modular synthesis relies on the use of versatile scaffolds that can be derivatized at multiple, independent sites. This compound is an exemplary scaffold for this purpose. The three key functional groups can be addressed with high chemoselectivity, allowing for the programmed assembly of advanced chemical building blocks.
The bromine atom at the C5 position is particularly valuable as it is a prime substrate for palladium-catalyzed cross-coupling reactions. researchgate.net This enables the introduction of a vast array of molecular fragments.
Suzuki-Miyaura Coupling : Reaction with various aryl- or heteroarylboronic acids allows for the synthesis of 5-aryl-2-aminopyridine derivatives, a common strategy for building biaryl structures. mdpi.comresearchgate.networktribe.com
Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl substituents.
Buchwald-Hartwig Amination : This reaction can replace the bromine with a wide range of primary or secondary amines.
Stille Coupling : Reaction with organostannanes provides another route to carbon-carbon bond formation.
Simultaneously, the 2-amino group can be selectively acylated, alkylated, or converted into other functional groups. nih.gov Following these modifications, the aldehyde can be deprotected and engaged in reactions such as Wittig olefination, reductive amination, or condensation reactions to build further complexity. This orthogonal reactivity makes the title compound a powerful linchpin for convergent synthetic strategies.
| Reactive Site | Reaction Type | Example Building Blocks Introduced |
| C5-Bromo | Suzuki-Miyaura Coupling | Phenyl, Thienyl, Pyridyl, Pyrimidyl groups mdpi.comworktribe.com |
| Sonogashira Coupling | Phenylethynyl, Trimethylsilylethynyl groups | |
| Buchwald-Hartwig Amination | Morpholine, Piperidine (B6355638), Anilines | |
| C2-Amino | Acylation / Sulfonylation | Acetyl, Benzoyl, Tosyl groups nih.gov |
| Alkylation | Benzyl, Methyl groups | |
| C6-Formyl (post-deprotection) | Reductive Amination | Primary/Secondary Amines |
| Wittig Reaction | Phosphonium (B103445) ylides (to form alkenes) |
Precursor to Compounds for Material Science Research (e.g., monomers, functional moieties)
The structural features of this compound also make it a promising precursor for materials science applications. The ability to undergo Suzuki-Miyaura coupling reactions is a cornerstone of synthesizing conjugated organic materials. mdpi.comresearchgate.net By reacting the 5-bromo position with a diboronic acid ester, or by first converting the compound into a boronic ester and reacting it with a dihalide, it can be incorporated as a monomer into conjugated polymers. Such polymers, featuring pyridine units, are investigated for their electronic properties and potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, upon deprotection, the resulting 2-amino-6-pyridinecarboxaldehyde (B1290439) can be used to synthesize Schiff base ligands. Condensation of the aldehyde with a primary amine yields an iminopyridine, which, in conjunction with the pyridine nitrogen, forms a robust bidentate chelate for a wide variety of metal ions. wikipedia.org These iminopyridine complexes are studied for their catalytic activity, magnetic properties, and as luminescent materials. The presence of the 2-amino group provides an additional site for tuning the electronic properties of the ligand or for anchoring the complex to a surface or polymer backbone.
Construction of Diverse Chemical Libraries for Screening in Research Settings
The creation of chemical libraries containing a large number of structurally related compounds is essential for drug discovery and chemical biology. This compound is an excellent starting scaffold for combinatorial library synthesis due to its multiple points of diversification. beilstein-journals.org
A synthetic strategy can be envisioned where a large set of parent compounds is generated by first diversifying the C5 position via Suzuki coupling with a collection of boronic acids. mdpi.com This initial library can then be split and subjected to a second diversification step at the C2-amino group, for example, through acylation with a library of carboxylic acids or acyl chlorides. Finally, after deprotection of the aldehyde, a third dimension of diversity can be introduced through reductive amination with a library of primary and secondary amines. This three-dimensional combinatorial approach allows for the rapid generation of thousands of unique, yet structurally related, compounds from a single, versatile starting material. Such libraries are invaluable for high-throughput screening campaigns to identify new bioactive molecules. nih.gov
Application in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.gov The 2-aminopyridine moiety is a well-established participant in a variety of MCRs. nih.govrsc.org
After deprotection to reveal the aldehyde, 5-bromo-2-amino-6-pyridinecarboxaldehyde becomes a prime candidate for MCRs. The molecule contains both a key nucleophilic component (the amino group) and an electrophilic component (the aldehyde group). This allows it to participate in complex cyclization-condensation cascades. For instance, it could potentially react with an isocyanide and a carboxylic acid in a Ugi-type reaction, or with an active methylene compound and another reagent in a novel MCR to rapidly assemble complex heterocyclic frameworks. The intrinsic reactivity of the 2-aminopyridine nucleus facilitates the construction of diverse molecular architectures in a single, efficient step, making it a powerful tool for generating molecular complexity. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions for 5 Bromo 6 Dimethoxymethyl 2 Pyridinamine Chemistry
Development of Novel Catalytic Approaches for Synthesis and Functionalization
The synthesis and functionalization of pyridinamine scaffolds are continually evolving, with a strong emphasis on catalytic methods that offer improved efficiency and selectivity. For a versatile intermediate like 5-Bromo-6-(dimethoxymethyl)-2-pyridinamine, future research will likely concentrate on palladium-catalyzed cross-coupling reactions, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com Methodologies such as the Suzuki cross-coupling, which has been successfully applied to similar bromo-pyridines to synthesize novel 5-aryl-2-methylpyridin-3-amine derivatives, represent a key area for expansion. mdpi.com
The development of novel catalyst systems, including advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, could lead to milder reaction conditions, broader substrate scope, and higher yields for reactions involving the C5-bromo position. Furthermore, metal-free catalytic systems are gaining traction as sustainable alternatives. nih.gov Exploring organocatalysis or iodine-catalyzed reactions for the functionalization of the pyridine (B92270) ring could provide new, environmentally benign synthetic routes. nih.gov
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Palladium(0) complexes | Arylation or heteroarylation at the C5 position |
| Buchwald-Hartwig | Palladium or Copper catalysts | Amination or amidation at the C5 position |
| Heck Coupling | Palladium catalysts | Alkenylation at the C5 position |
| Sonogashira Coupling | Palladium/Copper catalysts | Alkynylation at the C5 position |
Integration into Flow Chemistry and Continuous Manufacturing Methodologies
The pharmaceutical and chemical industries are increasingly adopting flow chemistry and continuous manufacturing to enhance safety, efficiency, and scalability. mdpi.commdpi.com The synthesis and modification of this compound are well-suited for this transition. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity. organic-chemistry.orgrsc.org
Exploration of Photo- and Electro-Chemical Transformations for Selective Reactivity
Photochemistry and electrochemistry offer unique pathways for chemical transformations by accessing highly reactive intermediates under mild conditions. researchgate.net These methods are particularly promising for achieving selective functionalization of complex molecules like this compound.
Visible-light photoredox catalysis, for example, can be used to generate radicals that participate in C-C and C-N bond-forming reactions. mdpi.com This could enable novel functionalizations at various positions of the pyridine ring that are not accessible through traditional thermal methods. nih.gov Research in this area might explore the use of photocatalysts like ruthenium or iridium complexes to activate the bromo-pyridine for coupling with a wide range of radical precursors. researchgate.net
Electrochemical synthesis provides an alternative, reagent-free method for oxidation and reduction reactions. rsc.orgumich.edu By controlling the electrode potential, selective transformations can be achieved. For pyridinamine derivatives, electrochemical methods could be developed for C-H functionalization, cyclization reactions, or the synthesis of novel heterocyclic systems. rsc.orgresearchgate.net These techniques align with the principles of green chemistry by reducing the need for chemical oxidants and reductants.
Advanced Computational Studies for Rational Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing novel molecules. nih.govwjarr.com For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. mdpi.comresearchgate.net
These computational models can be used to:
Predict Reactivity: Identify the most reactive sites for electrophilic and nucleophilic attack, guiding the rational design of synthetic strategies. researchgate.net
Elucidate Reaction Mechanisms: Study the transition states and intermediates of potential reactions, helping to optimize conditions and predict outcomes.
Design Novel Derivatives: In silico screening of virtual libraries of derivatives can help identify candidates with desired electronic or steric properties for specific applications. researchgate.netjchemrev.com
By combining theoretical calculations with experimental work, researchers can accelerate the discovery and development of new compounds and materials derived from the this compound scaffold.
Table 2: Key Parameters from DFT Analysis for Molecular Design
| Computational Parameter | Information Provided | Application in Rational Design |
|---|---|---|
| HOMO/LUMO Energies | Electronic excitation properties, reactivity | Predicting reaction pathways and photophysical properties |
| Molecular Electrostatic Potential | Charge distribution, sites for non-covalent interactions | Guiding drug-receptor docking and crystal engineering |
| Bond Dissociation Energies | Strength of chemical bonds | Predicting selectivity in bond-breaking reactions |
Potential for Derivatization Towards Unexplored Chemical Space and New Methodologies
The inherent functionality of this compound provides a rich platform for exploring new chemical space. The bromine atom is a versatile handle for a multitude of cross-coupling reactions. acs.org The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked to participate in condensations, reductive aminations, and other carbonyl chemistry. The 2-amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.
Future research will likely focus on developing multi-step synthetic sequences that leverage these functional groups in novel combinations. For example, a sequence involving a Suzuki coupling at the C5-position, followed by deprotection and transformation of the aldehyde, and finally, modification of the amino group could generate highly complex and diverse molecular architectures. orientjchem.org The exploration of one-pot, multi-component reactions starting from this scaffold could also lead to the rapid assembly of novel heterocyclic systems. acs.org These efforts will not only expand the library of known compounds but may also uncover new synthetic methodologies and reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
